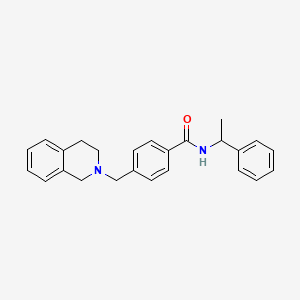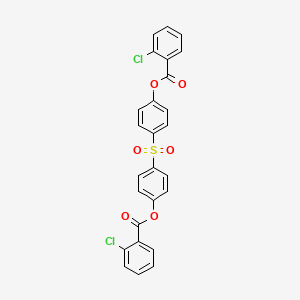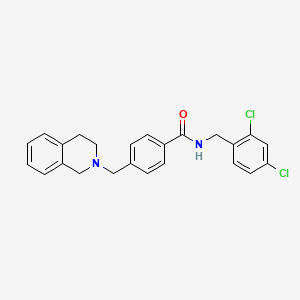![molecular formula C15H16N2O6 B4995521 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid, also known as CMBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects.
作用機序
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid inhibits the activity of 15-lipoxygenase by binding to its active site. This prevents the enzyme from catalyzing the biosynthesis of leukotrienes. In addition, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of leukotrienes in vitro and in vivo, which suggests that it has anti-inflammatory properties. In addition, this compound has been found to inhibit the proliferation of cancer cells, which suggests that it has potential anticancer properties.
実験室実験の利点と制限
One of the advantages of using 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to be stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is its specificity for 15-lipoxygenase. This limits its use in experiments that involve other enzymes or pathways.
将来の方向性
There are several future directions for the research on 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid. One area of interest is the development of this compound analogs that have improved potency and selectivity for 15-lipoxygenase. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases such as asthma, allergic rhinitis, and cardiovascular disease. Finally, the antioxidant properties of this compound warrant further investigation, as they may have implications for the treatment of various diseases associated with oxidative stress.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. This compound inhibits the activity of 15-lipoxygenase, which suggests that it has potential therapeutic applications in diseases such as asthma, allergic rhinitis, and cardiovascular disease. However, its specificity for 15-lipoxygenase limits its use in experiments that involve other enzymes or pathways. Future research on this compound should focus on the development of analogs with improved potency and selectivity, as well as investigating its potential therapeutic applications and antioxidant properties.
合成法
The synthesis method of 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
科学的研究の応用
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, allergic rhinitis, and cardiovascular disease. Therefore, this compound has potential therapeutic applications in these diseases.
特性
IUPAC Name |
5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-4,9H,5-8H2,(H,16,18)(H,19,20)(H,21,22)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMQYAWGJHOKX-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)

![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)



![12-oxo-N-1,3-thiazol-2-yl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4995511.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)